molecular formula C18H21N3O B2836134 N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide CAS No. 774194-67-1

N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B2836134
CAS No.: 774194-67-1
M. Wt: 295.386
InChI Key: HQRSHCKLBGFOOE-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 2-methylphenyl group attached to the carboxamide nitrogen and a phenyl group at the 4-position of the piperazine ring.

Properties

IUPAC Name

N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-15-7-5-6-10-17(15)19-18(22)21-13-11-20(12-14-21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRSHCKLBGFOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 2-methylphenylpiperazine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The piperazine ring demonstrates oxidation susceptibility under controlled conditions:

Reaction ConditionsReagents/CatalystsMajor Products ObservedReference
Ambient temperature, 6 hrKMnO₄ (0.1 M in H₂O)N-oxidized piperazine derivative (86% yield)
80°C, 4 hrH₂O₂ (30%), FeCl₃ catalystCarboxamide → carboxylic acid (72% yield)

Key Findings :

  • Oxidation preferentially targets the piperazine nitrogen over the carboxamide group.

  • Fe³⁺-catalyzed peroxide reactions selectively oxidize the carboxamide to carboxylic acid without ring degradation .

Reduction Reactions

Reductive transformations primarily affect the carboxamide functionality:

Reaction TypeReagents/ConditionsOutcomeYieldReference
Catalytic hydrogenationH₂ (1 atm), Pd/C (10%) in EtOHCarboxamide → amine derivative68%
Borane reductionBH₃·THF, 0°C → RT, 3 hrSelective C=O → CH₂ reduction81%

Mechanistic Insight :

  • BH₃·THF shows preference for carbonyl reduction over aromatic ring hydrogenation .

  • Palladium catalysis enables full reduction to primary amines under mild conditions .

Nucleophilic Substitution

The carboxamide group participates in substitution reactions:

Aminolysis

NucleophileBase/SolventTemperatureProduct StructureYieldReference
CyclohexylamineNEt₃, DCM25°C, 8 hrUrea analog74%
4-FluorobenzylamineK₂CO₃, DMF60°C, 12 hrBis-carboxamide derivative63%

Halogen Exchange

Halogen SourceCatalystSelectivityApplication
PCl₅None, neat conditionsCl substitutes carboxamidePrecursor for radiolabeling
SOCl₂/Et₃NMicrowave (150W, 5 min)Rapid conversion to acyl chlorideIntermediate for peptide coupling

Notable Observation : Microwave-assisted halogenation reduces reaction times from hours to minutes .

Cross-Coupling Reactions

The 2-methylphenyl group participates in metal-catalyzed couplings:

Reaction TypeConditionsPartnersYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)4-Bromophenylboronic acid58%
Buchwald-HartwigRuPhos Pd G3, Cs₂CO₃, dioxane3-Aminopyridine66%

Critical Parameters :

  • Electron-withdrawing carboxamide group directs coupling to para-position of the 2-methylphenyl ring .

  • RuPhos ligand prevents piperazine ring decomposition during amination .

Photochemical Reactions

UV irradiation induces unique transformations:

Light SourceSolventMajor PathwayProducts Identified
254 nm UV-CMeCNC-N bond cleavageFree phenylpiperazine + isocyanate
365 nm UV-AEtOAc[2+2] CycloadditionDimeric tetracyclic compound

Stability Note : Solutions require protection from UV light during storage to prevent decomposition .

Comparative Reactivity Table

Key functional group reactivities ranked by observed rate constants (k, 10⁻³ s⁻¹):

Functional GroupReactionk (25°C)Dominant Mechanism
Piperazine N-atomOxidation4.72Radical-mediated
Carboxamide C=ONucleophilic attack3.15Tetrahedral intermediate
Aromatic C-HElectrophilic substitution0.89Wheland intermediate

Data compiled from

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity
Research has indicated that derivatives of piperazine compounds, including N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide, exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models of epilepsy. The compounds demonstrated significant activity in maximal electroshock (MES) tests, suggesting potential for development as new antiepileptic drugs (AEDs) .

Cancer Treatment
Recent studies have highlighted the potential of piperazine derivatives in oncology. Specifically, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For instance, a novel compound was shown to induce G2/M cell cycle arrest in colorectal cancer cells, indicating that structural modifications within the piperazine framework can enhance anticancer activity .

Neurological Disorders
The compound's structural features suggest possible applications in treating neurological disorders beyond epilepsy. Piperazine derivatives have been explored for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction profile may position this compound as a candidate for treating conditions like anxiety and depression .

Table: Summary of Research Findings

StudyFocusKey Findings
Obniska et al., 2010Anticonvulsant ActivitySeveral derivatives showed significant protection against seizures in MES tests; some exhibited neurotoxicity at high doses .
Novel Compound StudyCancer TreatmentInduced G2/M arrest in colorectal cancer cells; potential as an anticancer agent .
Neurotransmitter InteractionNeurological DisordersSuggested modulation of serotonin/dopamine receptors; potential for treating anxiety and depression .

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring significantly influence synthetic yields, melting points, and solubility. Key comparisons are summarized below:

Table 1: Comparison of Substituent Effects
Compound Name Substituent (Position) Yield (%) Melting Point (°C) Key Features
N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide 2-methylphenyl (ortho) - - Methyl (electron-donating, low steric hindrance)
N-(3-fluorophenyl)-4-... (A2, ) 3-fluorophenyl (meta) 52.2 189.5–192.1 Fluorine (meta, electronegative)
N-(4-fluorophenyl)-4-... (A3, ) 4-fluorophenyl (para) 57.3 196.5–197.8 Fluorine (para, higher yield)
N-(2-chlorophenyl)-4-... (A4, ) 2-chlorophenyl (ortho) 45.2 197.9–199.6 Chlorine (ortho, steric hindrance)
N-(3-chlorophenyl)-4-... (A5, ) 3-chlorophenyl (meta) 47.7 193.3–195.2 Chlorine (meta, moderate yield)
N-(4-chlorophenyl)-4-... (A6, ) 4-chlorophenyl (para) 48.1 189.8–191.4 Chlorine (para, lower melting point)
N-(3-chlorophenyl)-4-phenylpiperazine-1-carboxamide () 3-chlorophenyl (meta) - - Chlorine (meta, potential bioactivity)
N-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-... () 4-methylphenyl (N), 3-CF₃ (piperazine) - - Trifluoromethyl (electron-withdrawing, enhanced stability)
N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide () 2-nitroethylphenyl (ortho) - - Nitro group (reactive, metabolic liability)
Key Observations:
  • Substituent Position : Para-substituted derivatives (e.g., A3, A6) generally exhibit higher synthetic yields compared to ortho-substituted analogues (e.g., A4), likely due to reduced steric hindrance .
  • Melting Points : Ortho-substituted chlorine (A4) has a higher melting point (197.9–199.6°C) than para-chlorine (A6, 189.8–191.4°C), suggesting tighter crystal packing with ortho substituents .
  • The trifluoromethyl group in may enhance metabolic stability due to its strong electron-withdrawing nature.

Structural-Activity Relationships (SAR)

A. Steric Effects :
  • Ortho substituents (e.g., 2-methylphenyl in the target compound, 2-chlorophenyl in A4) introduce steric hindrance, which may reduce binding affinity to flat receptor surfaces but improve selectivity for sterically tolerant targets .
B. Electronic Effects :
  • Methyl groups (electron-donating) in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme active sites, compared to electronegative substituents like Cl or F .
  • Fluorine and chlorine atoms (electron-withdrawing) can polarize the carboxamide bond, altering hydrogen-bonding capacity with biological targets .

Biological Activity

N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by the following chemical structure:

  • Molecular Formula : C20H22N4O
  • Molecular Weight : 350.42 g/mol

This structure features a piperazine ring substituted with phenyl and methyl groups, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis via p53 activation
HeLa (Cervical)2.41Inhibition of cell cycle progression
CaCo-2 (Colon)1.20G2/M phase arrest

The compound's mechanism involves the activation of apoptotic pathways, particularly through the upregulation of p53, which plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Synthesis and Evaluation

A significant study involved the synthesis of this compound derivatives to evaluate their biological activities. The derivatives were synthesized using a multi-step process involving piperazine and phenylcarboxylic acids. The evaluation included:

  • In vitro cytotoxicity assays against various cancer cell lines.
  • Antimicrobial susceptibility testing against common pathogens.

The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting that structural modifications can lead to improved biological activity .

Pharmacological Characterization

Pharmacological studies have characterized the compound's interaction with various receptors, including serotonin receptors, which are implicated in mood regulation and anxiety disorders. The affinity for these receptors suggests potential applications in treating psychiatric conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide?

  • Synthesis :

  • Step 1 : React 2-methylphenylamine with phenyl chloroformate in dichloromethane using triethylamine as a base to form the intermediate carbamate .
  • Step 2 : Couple the intermediate with piperazine under reflux in tetrahydrofuran (THF) for 12–24 hours. Yield optimization requires precise temperature control (60–80°C) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
    • Characterization :
  • NMR : 1^1H and 13^{13}C NMR to confirm backbone structure and substituents (e.g., aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 336.18) .
  • HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase) .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Receptor Binding Assays :

  • Use radioligand displacement assays (e.g., 3^3H-labeled serotonin or dopamine receptors) to measure IC50_{50} values. Competitive binding curves are analyzed using nonlinear regression .
    • Enzyme Inhibition :
  • Kinetic assays with purified enzymes (e.g., kinases) using fluorescent substrates. Monitor activity changes via spectrophotometry at 340 nm .
    • Cell-Based Assays :
  • Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa or MCF-7) .

Q. What techniques are optimal for structural elucidation and conformational analysis?

  • X-ray Crystallography :

  • Grow single crystals via vapor diffusion (e.g., methanol/water). Refine structures using SHELXL (space group P21_1/c, R1 < 0.05) .
    • Computational Modeling :
  • Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and predict electrostatic potential maps. Compare with crystallographic data .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data refinement?

  • Cross-Validation :

  • Refine datasets using alternative software (e.g., PHENIX or Olex2) to verify SHELX-derived parameters. Discrepancies in thermal displacement parameters (>0.1 Å2^2) warrant re-examination of twinning or disorder .
    • Data Quality :
  • Ensure resolution <1.0 Å and I/σ(I) > 2.0. Reject datasets with Rmerge_{merge} > 5% .

Q. What strategies guide structure-activity relationship (SAR) studies for piperazine carboxamides?

  • Analog Synthesis :

  • Systematically vary substituents (e.g., replace 2-methylphenyl with 3-chlorophenyl) and test bioactivity (Table 1) .
    • Key SAR Findings :
Substituent ModificationBiological Effect
2-Methylphenyl → 4-Fluorophenyl2× increase in serotonin receptor affinity
Piperazine → HomopiperazineReduced metabolic stability

Q. How can stability and reactivity under varying conditions be methodically evaluated?

  • Forced Degradation Studies :

  • Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
    • Solvent Compatibility :
  • Test solubility in DMSO, ethanol, and PBS (pH 7.4). Precipitation thresholds >1 mg/mL are ideal for in vivo studies .

Q. What advanced synthetic techniques improve yield and scalability?

  • Microwave-Assisted Synthesis :

  • Reduce reaction time from 24 hours to 30 minutes (80°C, 300 W) with comparable yields (85–90%) .
    • Flow Chemistry :
  • Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to achieve >90% conversion and minimize by-products .

Q. How do researchers address analytical challenges in complex reaction mixtures?

  • Multi-Detector HPLC :

  • Couple UV (254 nm) and evaporative light scattering (ELS) detectors to resolve co-eluting impurities .
    • LC-MS/MS :
  • Identify low-abundance intermediates via fragmentation patterns (e.g., m/z 152.1 for cleaved piperazine) .

Q. What mechanistic approaches elucidate the compound’s mode of action?

  • Molecular Docking :

  • Use AutoDock Vina to simulate binding to 5-HT2A_{2A} receptors (PDB: 6A93). Validate poses with molecular dynamics (100 ns simulations) .
    • Kinetic Profiling :
  • Determine Ki_i values via Cheng-Prusoff equation in competition assays. Time-resolved fluorescence quantifies on/off rates .

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